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Compound of Interest

tert-Butyl Methyl(piperidin-3-
Compound Name:
yl)carbamate

Cat. No.: B060757

CAS Number: 172478-01-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl(piperidin-3-yl)carbamate is a key heterocyclic building block in modern
medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a Boc-
protected secondary amine, make it a valuable intermediate in the synthesis of complex
biologically active molecules. This guide provides a comprehensive overview of its chemical
properties, synthesis, and applications, with a focus on its role in the development of
therapeutics targeting the IRAK4 and orexin receptor signaling pathways.

Physicochemical and Spectroscopic Data

The physical and chemical properties of tert-butyl methyl(piperidin-3-yl)carbamate are
summarized below. Spectroscopic data, while not available for the exact molecule in published
literature, can be inferred from closely related structures and is presented for characterization
purposes.

Table 1: Physicochemical Properties
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Property Value Reference
CAS Number 172478-01-2 [1]
Molecular Formula C11H22N202 [1]
Molecular Weight 214.31 g/mol [1]

Colorless to light yellow )
Appearance ] o ] General Supplier Data
viscous liquid or solid

Boiling Point 287.9 £ 29.0 °C (Predicted) General Supplier Data

Density 1.01 + 0.1 g/cm? (Predicted) General Supplier Data

Room temperature, under inert ]
Storage ] General Supplier Data
gas, protected from light

Table 2: Spectroscopic Data (Predicted/Representative)

Spectrum Data

& (ppm): 3.50-3.70 (m, 1H), 2.80-3.10 (m, 2H),
1H NMR (CDCls) 2.70 (s, 3H), 2.40-2.60 (m, 2H), 1.60-1.80 (m,
2H), 1.40-1.60 (m, 2H), 1.45 (s, 9H)

5 (ppm): 155.5, 80.0, 55.0, 48.0, 45.0, 34.0,

13C NMR (CDCls)
30.0, 28.5, 25.0

Mass Spectrum (ESI-MS) m/z: 215.17 [M+H]*

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for tert-butyl methyl(piperidin-3-yl)carbamate is
not readily available in the public domain, a general and representative synthetic workflow can
be proposed based on established chemical transformations. A potential route involves the N-
methylation of a Boc-protected 3-aminopiperidine precursor. A more advanced and
stereospecific approach can be adapted from the chemoenzymatic synthesis of a related chiral
piperidine intermediate.
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General Synthetic Workflow

A plausible synthetic route to tert-butyl methyl(piperidin-3-yl)carbamate could involve the
initial protection of 3-aminopiperidine with a Boc group, followed by methylation of the
piperidine nitrogen, and finally, methylation of the carbamate nitrogen. A more direct route
would start from a commercially available N-methyl-3-aminopiperidine.

Synthetic Pathway

G—Aminopiperidine}

(Boc)20, Base

E\I-Boc—B—aminopiperidina
iCHsl, Base

<I>

tert Butyl methyl(piperidin-3- yI)carbamate

Click to download full resolution via product page

Caption: A potential synthetic workflow for tert-butyl methyl(piperidin-3-yl)carbamate.

Representative Experimental Protocol: N-Methylation of
a Boc-Protected Aminopiperidine
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This protocol is a general representation and may require optimization.

Dissolution: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as
tetrahydrofuran (THF) or dimethylformamide (DMF).

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride
(NaH, 1.1 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

Methylation: Add methyl iodide (CHsl, 1.2 eq) dropwise to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours,
monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

Quenching: Carefully quench the reaction by the slow addition of water.

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine
the organic layers.

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by
column chromatography on silica gel to yield the desired tert-butyl methyl(piperidin-3-
yl)carbamate.

Applications in Drug Development

The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical

candidates due to its favorable physicochemical properties and its ability to serve as a versatile

scaffold for introducing diverse pharmacophoric elements. Tert-butyl methyl(piperidin-3-

yl)carbamate is a valuable intermediate for the synthesis of molecules targeting a range of

biological targets, most notably as IRAK4 inhibitors and orexin receptor antagonists.

Role in the Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune

signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune
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diseases, as well as certain cancers.[2] Small molecule inhibitors of IRAK4 are therefore of
significant therapeutic interest. The piperidine core of our subject compound can be
incorporated into the structure of IRAK4 inhibitors to provide a key interaction point with the
kinase and to orient other functional groups for optimal binding.

Synthesis of an IRAK4 Inhibitor

tert-Butyl methyl
(piperidin-3-yl)carbamate
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Caption: General workflow for incorporating the piperidine intermediate into an IRAK4 inhibitor.

The IRAK4 signaling pathway is initiated by the activation of Toll-like receptors (TLRS) or
Interleukin-1 receptors (IL-1Rs), leading to the recruitment of the adaptor protein MyD88 and
the formation of the Myddosome complex.[3] This complex facilitates the autophosphorylation
and activation of IRAK4, which in turn phosphorylates IRAK1 and IRAK2. This cascade
ultimately results in the activation of transcription factors like NF-kB, leading to the production
of pro-inflammatory cytokines.[3] IRAK4 inhibitors block the kinase activity of IRAK4, thereby
preventing the downstream signaling cascade.[4]
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Caption: Simplified IRAK4 signaling pathway and the point of intervention for an inhibitor.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b060757?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Role in the Synthesis of Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R
and OX2R, is a key regulator of wakefulness and arousal.[5] Antagonists of the orexin
receptors are effective treatments for insomnia.[5] Substituted piperidines are a common
structural motif in many orexin receptor antagonists, where they serve as a central scaffold to
position the necessary pharmacophoric groups for potent receptor binding.[6]

Synthesis of an Orexin Receptor Antagonist
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Caption: General workflow for incorporating the piperidine intermediate into an orexin receptor
antagonist.

Orexin peptides, upon binding to their G-protein coupled receptors (GPCRSs), primarily the OX1
and OX2 receptors, activate downstream signaling cascades that promote neuronal excitability
and wakefulness.[7] Orexin receptor antagonists competitively bind to these receptors,
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preventing the binding of the endogenous orexin peptides and thereby suppressing the wake-
promoting signals.[5]
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Caption: Simplified orexin receptor signaling pathway and the mechanism of antagonism.

Conclusion

Tert-butyl methyl(piperidin-3-yl)carbamate (CAS 172478-01-2) is a versatile and valuable
building block for the synthesis of complex pharmaceutical agents. Its utility is particularly
evident in the development of IRAK4 inhibitors for inflammatory and autoimmune diseases, and
orexin receptor antagonists for the treatment of insomnia. The synthetic accessibility and the
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chemical handles it provides make it an important tool for medicinal chemists and drug
development professionals. This guide has provided a comprehensive overview of its
properties, a representative synthetic approach, and its application in the context of two
important therapeutic areas, underscoring its significance in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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